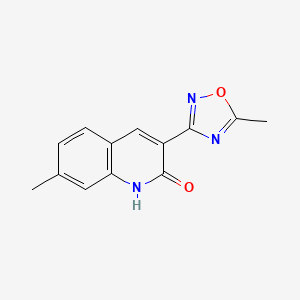

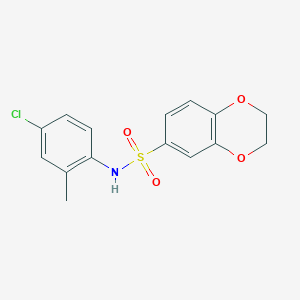

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring. Attached to this quinoline structure is a 5-methyl-1,2,4-oxadiazol-3-yl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles, including the 5-methyl-1,2,4-oxadiazol-3-yl group present in the compound, involves various methods . For instance, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary widely depending on the substituents present in the molecule . They have been utilized in a wide range of applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique

Pharmacological Applications

The compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore in various drugs . They have shown potential in medicinal applications as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

High-Energy Materials

Oxadiazoles, including the 1,2,4-oxadiazole present in this compound, have been established as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations , making them suitable for use in high-energy materials.

Material Science

Oxadiazoles are of considerable importance in material science . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Ionic Salts

The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts . These salts have various applications in different fields, including electronics and energy storage.

Computer-Aided Molecular Design

The compound’s name “CCG-119974” suggests a potential link to the Chemical Computing Group (CCG), which is known for its work in the fields of Computer-Aided Molecular Design, Informatics, and Computational Chemistry and Biology . This compound could potentially be used in these fields.

Orientations Futures

The future directions for research on “7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolinol” and similar compounds could include further exploration of their potential applications in various fields, such as medicinal chemistry and material science . Additionally, more studies could be conducted to understand their synthesis, properties, and mechanisms of action in greater detail.

Mécanisme D'action

Target of Action

The primary target of CCG-119974 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .

Mode of Action

CCG-119974 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various factors . The compound’s action suggests a mechanism targeting MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-119974 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibition of this pathway can serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

The compound’s potent activity in various in vitro cancer cell functional assays suggests it may have favorable pharmacokinetic properties .

Result of Action

CCG-119974 displays activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Furthermore, CCG-119974 inhibits Rho-dependent invasion by PC-3 prostate cancer cells .

Propriétés

IUPAC Name |

7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-7-3-4-9-6-10(12-14-8(2)18-16-12)13(17)15-11(9)5-7/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPDOHHNYGGTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)

![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)

![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)

![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)

![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)